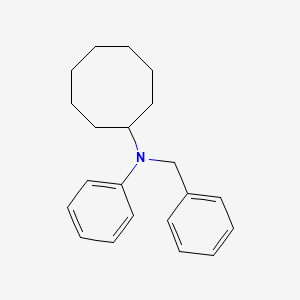

N-Benzyl-N-phenyl-cyclooctanamine

Description

Structure

3D Structure

Properties

CAS No. |

13310-08-2 |

|---|---|

Molecular Formula |

C21H27N |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

N-benzyl-N-phenylcyclooctanamine |

InChI |

InChI=1S/C21H27N/c1-2-8-14-20(15-9-3-1)22(21-16-10-5-11-17-21)18-19-12-6-4-7-13-19/h4-7,10-13,16-17,20H,1-3,8-9,14-15,18H2 |

InChI Key |

SVTGBGYFDUANNS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Benzyl N Phenyl Cyclooctanamine

Established and Novel Synthetic Routes

The construction of the N-Benzyl-N-phenyl-cyclooctanamine framework relies on established organic chemistry reactions, with ongoing research seeking more efficient and direct approaches.

Multi-step syntheses provide a reliable, albeit sometimes lengthy, approach to this compound. These strategies typically involve the sequential introduction of the benzyl (B1604629) and phenyl groups onto a pre-existing cyclooctanamine (B1218968) core, or vice versa.

One common strategy begins with the synthesis of N-phenylcyclooctanamine. This intermediate can be prepared through the reaction of cyclooctanone (B32682) with aniline (B41778) in the presence of a reducing agent. Subsequently, the secondary amine, N-phenylcyclooctanamine, can undergo N-benzylation. This is typically achieved by reacting it with a benzyl halide, such as benzyl bromide, in the presence of a base to neutralize the hydrogen halide byproduct.

Alternatively, one could start with N-benzylcyclooctanamine. The synthesis of this intermediate can be accomplished via reductive amination of cyclooctanone with benzylamine (B48309). The resulting secondary amine is then subjected to N-arylation to introduce the phenyl group. This can be a more challenging step, often requiring transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction would involve treating N-benzylcyclooctanamine with a phenyl halide (e.g., bromobenzene) in the presence of a palladium or copper catalyst, a suitable ligand, and a base.

A third multi-step approach involves the initial synthesis of N-benzylaniline, followed by its alkylation with a suitable cyclooctyl electrophile, such as cyclooctyl bromide or cyclooctyl tosylate. This nucleophilic substitution reaction would be carried out in the presence of a base to afford the final product.

| Starting Material 1 | Starting Material 2 | Reagents | Intermediate | Final Step |

| Cyclooctanone | Aniline | Reducing Agent (e.g., NaBH₃CN) | N-Phenylcyclooctanamine | N-Benzylation with Benzyl Bromide and Base |

| Cyclooctanone | Benzylamine | Reducing Agent (e.g., H₂, Pd/C) | N-Benzylcyclooctanamine | N-Arylation with Phenyl Halide (Buchwald-Hartwig) |

| N-Benzylaniline | Cyclooctyl Bromide | Base (e.g., K₂CO₃) | - | Direct Alkylation |

Direct amination methods aim to form the C-N bond in a more atom-economical fashion. For a complex amine like this compound, a truly "direct" one-pot synthesis from cyclooctane (B165968), aniline, and toluene (B28343) is not feasible. However, direct amination principles can be applied to key steps.

For instance, the direct amination of cyclooctene (B146475) with N-benzylaniline could be a potential route. This would likely require a catalyst, possibly a late transition metal complex, to facilitate the hydroaminoalkylation of the alkene. Such reactions are an active area of research but can be challenging for sterically hindered amines and unactivated alkenes.

Another approach could involve the direct reaction of cyclooctanol (B1193912) with N-benzylaniline. This "borrowing hydrogen" or "hydrogen autotransfer" catalysis involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, with the hydrogen being returned in the final reduction step. These reactions are often catalyzed by ruthenium or iridium complexes.

Reductive amination is a cornerstone of amine synthesis and is highly applicable to the formation of this compound. This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

The most direct application of this method would be the reaction of cyclooctanone with N-benzylaniline. The ketone and the secondary amine would react to form an enamine or an iminium ion, which is then reduced to the target tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a popular choice due to its mildness and tolerance of a wide range of functional groups. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂ over Pd/C) can also be effective.

The success of this one-pot reaction depends on the relative rates of condensation and reduction. The conditions need to be optimized to favor the formation of the desired tertiary amine and minimize side reactions.

| Carbonyl Compound | Amine | Reducing Agent | Key Intermediate | Product |

| Cyclooctanone | N-Benzylaniline | Sodium Triacetoxyborohydride (STAB) | Iminium Ion/Enamine | This compound |

| Benzaldehyde | N-Phenylcyclooctanamine | Sodium Cyanoborohydride (NaBH₃CN) | Iminium Ion | This compound |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and controlling the stereochemical outcome of the synthesis.

In the context of reductive amination of cyclooctanone with N-benzylaniline, the reaction pathway begins with the acid-catalyzed addition of the secondary amine to the carbonyl group of the ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form a reactive iminium ion. The subsequent step is the reduction of this iminium ion by a hydride source, such as STAB or NaBH₃CN, to yield the final tertiary amine. The choice of reducing agent is critical; for instance, STAB is generally preferred for reductive aminations involving secondary amines as it is less likely to reduce the starting ketone.

For the multi-step synthesis involving Buchwald-Hartwig amination, the mechanism is a well-studied catalytic cycle. It typically involves the oxidative addition of the phenyl halide to a low-valent palladium complex, followed by deprotonation of the amine by a base and subsequent binding to the palladium center. The key C-N bond-forming step is the reductive elimination from the palladium complex, which releases the N-arylated amine and regenerates the active catalyst.

The synthesis of this compound does not inherently involve the creation of a stereocenter unless a substituted cyclooctane ring or chiral substituents on the benzyl or phenyl groups are used. However, if the cyclooctane ring were to bear substituents, controlling the stereochemistry would become a significant challenge.

In a broader context, asymmetric synthesis of related cyclooctanamine systems is an area of interest. For example, if a chiral cyclooctanone derivative were used as a starting material, the stereochemistry of the final product would depend on the reaction conditions and the stereocontrol exerted by the existing chiral center.

Asymmetric reductive amination can be achieved by using a chiral reducing agent or a chiral catalyst. For instance, a chiral auxiliary on the amine or the use of a chiral transition metal catalyst with a non-chiral reducing agent could induce enantioselectivity in the formation of a chiral amine. While not directly applied to the specific synthesis of this compound in the literature, these principles form the basis for the asymmetric synthesis of structurally related amines.

Derivatization and Analog Development

The core structure of this compound, featuring a tertiary amine linking a benzyl group, a phenyl group, and a cyclooctyl moiety, offers multiple sites for chemical modification. The development of analogues through derivatization is crucial for exploring structure-activity relationships in various chemical and biological contexts. These modifications can be strategically introduced to fine-tune the molecule's physicochemical properties, such as lipophilicity, polarity, and metabolic stability.

The synthesis of structurally modified analogues of this compound can be systematically approached by altering the constituent building blocks. The primary synthetic pathway, typically involving the sequential formation of the C-N bonds, allows for the incorporation of diverse functionalities. A common and versatile method is the reductive amination of cyclooctanone with a primary amine (an aniline derivative), followed by N-alkylation with a benzyl halide.

Alternatively, the synthesis can commence with the N-benzylation of an aniline derivative, followed by its reaction with a cyclooctyl electrophile. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern. For instance, the synthesis of an analogue with a substituted phenyl ring would logically start from the corresponding substituted aniline.

A general synthetic scheme is outlined below:

Step 1: Formation of the Secondary Amine (N-phenyl-cyclooctanamine). This can be achieved via reductive amination of cyclooctanone with aniline using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Step 2: N-Benzylation. The resulting N-phenyl-cyclooctanamine can then be alkylated using a benzyl halide (e.g., benzyl bromide) in the presence of a non-nucleophilic base like potassium carbonate or triethylamine (B128534) to yield the final tertiary amine. researchgate.net

This modular approach is highly amenable to creating a library of analogues by simply swapping the initial cyclooctanone, aniline, or benzylating agent for their substituted counterparts.

The introduction of various substituents onto the phenyl and cyclooctane rings is a key strategy for developing a diverse range of analogues.

Phenyl Moiety Substitution: Modifications to the N-phenyl ring are readily achieved by employing substituted anilines in the initial reductive amination step. A wide array of commercially available anilines with electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can be used. For example, using p-anisidine (B42471) or p-chloroaniline instead of aniline would yield analogues with methoxy (B1213986) or chloro substituents on the phenyl ring, respectively. rsc.org

Similarly, the benzyl group can be functionalized by using substituted benzyl halides in the final alkylation step. This allows for the introduction of substituents on the second aromatic ring of the molecule. For example, reacting N-phenyl-cyclooctanamine with 4-fluorobenzyl bromide would produce an analogue with a fluorine atom on the benzyl ring. researchgate.net

The following table illustrates the synthesis of various analogues by introducing substituents on the aromatic rings.

| Entry | Aniline Derivative | Benzylating Agent | Resulting Analogue |

| 1 | Aniline | Benzyl bromide | This compound |

| 2 | 4-Chloroaniline | Benzyl bromide | N-Benzyl-N-(4-chlorophenyl)-cyclooctanamine |

| 3 | 4-Methoxyaniline | Benzyl bromide | N-Benzyl-N-(4-methoxyphenyl)-cyclooctanamine |

| 4 | Aniline | 4-Fluorobenzyl bromide | N-(4-Fluorobenzyl)-N-phenyl-cyclooctanamine |

| 5 | 3-Nitroaniline | Benzyl bromide | N-Benzyl-N-(3-nitrophenyl)-cyclooctanamine |

Cyclooctane Moiety Substitution: Introducing substituents directly onto the cyclooctane ring requires the use of a substituted cyclooctanone as the starting material. While less common than substituted anilines, various substituted cyclooctanones can be synthesized or procured. For example, starting with 4-methylcyclooctanone would result in an analogue bearing a methyl group on the cyclooctyl ring. This type of modification can significantly impact the conformational flexibility and steric profile of the molecule. The synthesis of a closely related cyclohexyl analogue has been reported, demonstrating the feasibility of modifying the cycloalkane ring. mdpi.com

Phenyl and Benzyl Ring Replacements: The phenyl and benzyl groups are common targets for bioisosteric replacement. Heteroaromatic rings are frequently used as substitutes for phenyl rings to alter properties such as solubility, metabolic stability, and receptor interactions. For instance, the N-phenyl group could be replaced with a pyridyl or thiophenyl group by using the corresponding aminopyridine or aminothiophene in the initial synthetic step. Similarly, the benzyl group could be replaced by a pyridylmethyl or thienylmethyl group.

Cyclooctane Ring Replacements: The cyclooctane moiety can also be replaced with other cyclic systems. These can include other cycloalkanes of varying ring sizes (e.g., cyclopentyl, cyclohexyl, cycloheptyl) to probe the effect of ring size on activity. The synthesis of an N-benzyl-N-phenyl-cyclohexanamine analogue highlights this possibility. mdpi.com Furthermore, heterocyclic rings such as piperidine (B6355638) or tetrahydropyran (B127337) could be introduced to incorporate heteroatoms, which can lead to improved solubility and potential for new hydrogen bonding interactions.

The table below outlines potential bioisosteric replacements for different parts of the this compound scaffold.

| Moiety to be Replaced | Original Group | Potential Bioisosteric Replacement |

| N-Aryl | Phenyl | Pyridyl, Thienyl, Pyrimidinyl |

| N-Alkyl | Benzyl | Pyridylmethyl, Thienylmethyl, Furfuryl |

| Cycloalkane | Cyclooctyl | Cyclohexyl, Cycloheptyl, Piperidinyl, Tetrahydropyranyl |

Through these systematic derivatization and bioisosteric replacement strategies, the chemical space around the this compound scaffold can be extensively explored, leading to the discovery of new compounds with tailored properties for a range of scientific applications.

Advanced Analytical Methodologies in N Benzyl N Phenyl Cyclooctanamine Research

High-Resolution Spectroscopic Characterization of Novel Derivatives

The structural elucidation of N-Benzyl-N-phenyl-cyclooctanamine and its potential derivatives would heavily rely on a combination of high-resolution spectroscopic techniques. These methods provide a detailed picture of the molecular architecture, from the connectivity of atoms to the fine details of its three-dimensional shape.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organic molecules. For this compound, a full suite of NMR experiments would be necessary to unambiguously assign the structure.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include multiplets for the cyclooctyl ring protons, distinct signals for the benzylic protons of the N-benzyl group, and resonances in the aromatic region for the phenyl rings. For a related compound, (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, the benzylic protons appear as doublets at 3.81 and 3.71 ppm. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The carbons of the cyclooctyl ring, the benzyl (B1604629) group, and the phenyl group would have characteristic chemical shifts. For instance, in a similar structure, the carbons bonded to the nitrogen atom (CH-N and CH₂-N) show signals in the range of 50-60 ppm. mdpi.com

Advanced 2D NMR Techniques: To definitively assign the complex proton and carbon signals, especially for the cyclooctyl moiety, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial. These experiments reveal proton-proton couplings and one-bond and multiple-bond correlations between protons and carbons, allowing for a complete and unambiguous assignment of the molecular structure. mdpi.com

Expected ¹H and ¹³C NMR Data for this compound:

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Cyclooctyl CH-N | Multiplet | ~60-65 |

| Cyclooctyl CH₂ | Multiplets | ~25-40 |

| Benzyl CH₂ | Singlet or Doublets | ~50-55 |

| Phenyl CH (ortho, meta, para) | Multiplets (6.5-7.5) | ~110-130 |

| Phenyl C (ipso) | Not observed in ¹H | ~140-150 |

Note: The above table is a hypothetical representation based on known chemical shifts for similar functional groups.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₂₁H₂₇N), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match, typically within a few parts per million (ppm), would unequivocally confirm the molecular formula. For example, a similar compound, (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, with the formula C₂₁H₂₇N, showed a measured m/z of 294.2214 for the [M+H]⁺ ion, which was in excellent agreement with the calculated mass of 294.2216. mdpi.com

Expected HRMS Data for this compound:

| Ion | Calculated m/z | Expected Measured m/z |

| [C₂₁H₂₇N + H]⁺ | 294.2216 | ~294.2216 ± 0.0005 |

Note: This table presents the expected values for the specified compound.

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the conformational aspects of a molecule.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic and aliphatic parts, C=C stretching from the phenyl rings, and C-N stretching from the tertiary amine group. For a related tertiary dibenzylamine, C-N stretching vibrations for the alkyl-amine and benzylamine (B48309) were observed at 1261 cm⁻¹, 1026 cm⁻¹, and 1371 cm⁻¹, respectively. mdpi.com

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| C-N Stretch | 1370-1250 |

Note: The data in this table is hypothetical and based on typical frequency ranges for the indicated functional groups.

Crystallographic Studies

Crystallographic studies provide the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction of this compound and its Research Complexes

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide a wealth of structural data. This analysis would confirm the connectivity of the atoms and reveal the preferred conformation of the cyclooctyl ring and the relative orientations of the benzyl and phenyl substituents in the crystalline state. The formation of research complexes, for instance with metal ions, could also be studied to understand the coordinating properties of the tertiary amine.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~8-12 |

| c (Å) | ~18-22 |

| β (°) | ~95-105 |

| Volume (ų) | ~2500-3500 |

| Z | 4 |

Note: This table presents a hypothetical set of crystallographic parameters.

Powder X-ray Diffraction for Polymorphism Studies (if relevant to research materials)

Powder X-ray Diffraction (PXRD) is a key technique for studying the bulk crystalline properties of a material. It is particularly important for investigating polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties. If this compound were found to exhibit polymorphism, PXRD would be used to identify and differentiate the various crystalline forms by their unique diffraction patterns. Each polymorph would produce a characteristic set of peaks at specific 2θ angles, serving as a fingerprint for that particular solid-state form.

Chromatographic Techniques for Purity and Isomer Separation

Chromatography is an indispensable tool in the analysis of synthetic compounds like this compound. The ability to separate individual components from a mixture allows for both qualitative and quantitative assessment, which is fundamental to chemical research and development.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally labile compounds such as this compound. The development of a robust HPLC method is critical for separating the target compound from any unreacted starting materials, intermediates, or side-products.

A typical approach for a molecule like this compound would involve reversed-phase HPLC. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. Due to the presence of two phenyl groups and a cyclooctyl group, this compound is a relatively non-polar molecule, making it well-suited for reversed-phase chromatography.

Method development would involve the systematic optimization of several parameters to achieve adequate resolution and peak shape. This includes the selection of an appropriate column, mobile phase composition, and detector wavelength. For instance, a C18 or C8 column is often a good starting point for the separation of aromatic amines. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, can improve peak shape by protonating the tertiary amine, thereby reducing tailing. Detection is commonly performed using a UV detector, as the phenyl groups in the molecule will absorb UV light.

It is also important to consider the potential for chiral centers in derivatives of such compounds. While this compound itself is not chiral, related structures can be. In such cases, chiral HPLC would be necessary for the separation of enantiomers. This can be achieved using chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. For example, polysaccharide-based chiral stationary phases have shown good performance in separating enantiomers of related compounds. mdpi.com The choice of mobile phase in chiral separations is also critical and can range from polar organic solvents to reversed-phase eluents to achieve the desired separation. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While HPLC is ideal for analyzing the primary, non-volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile byproducts that may be present in the reaction mixture. The synthesis of this compound could potentially leave residual starting materials or generate low molecular weight side-products that are amenable to GC analysis.

In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library.

The development of a GC-MS method would involve selecting an appropriate capillary column, typically with a non-polar or medium-polarity stationary phase. The temperature program of the GC oven is optimized to ensure the separation of all volatile components within a reasonable time frame. The mass spectrometer is typically operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns for library matching.

Table 2: Potential Volatile Byproducts in the Synthesis of this compound and their GC-MS Characteristics

| Compound | Molecular Weight ( g/mol ) | Potential Origin | Characteristic Mass Fragments (m/z) |

| Aniline (B41778) | 93.13 | Unreacted Starting Material | 93, 66, 65 |

| Benzylamine | 107.15 | Unreacted Starting Material | 106, 91, 77 |

| Cyclooctanone (B32682) | 126.20 | Unreacted Starting Material | 126, 98, 83, 67, 55 |

| Dibenzylamine | 197.28 | Side-product | 196, 106, 91, 77 |

| Diphenylamine | 169.22 | Side-product | 169, 168, 167, 77 |

No Published Research Found for this compound

A comprehensive search of scientific literature and chemical databases has revealed no specific theoretical or computational chemistry studies on the compound this compound.

Despite a thorough investigation for scholarly articles and research data, no publications detailing the quantum chemical calculations, conformational analysis, or molecular docking of this particular molecule could be identified. The requested detailed analysis, including molecular orbital analysis (HOMO-LUMO), charge distribution, potential energy surface exploration of the cyclooctane (B165968) ring, and in silico binding affinity predictions, requires dedicated computational chemistry research that does not appear to have been performed or published for this compound.

Therefore, the generation of an article with the specified structure and content, including data tables and detailed research findings, is not possible at this time due to the absence of foundational scientific research on this compound.

Theoretical and Computational Chemistry of N Benzyl N Phenyl Cyclooctanamine

Molecular Docking and Binding Affinity Prediction for Research Targets (in silico)

Ligand-Protein Interaction Profiling (Theoretical)

There are no publicly available studies that have performed theoretical ligand-protein interaction profiling for N-Benzyl-N-phenyl-cyclooctanamine. Such studies would typically involve docking the molecule into the active sites of various proteins to predict its binding affinity and mode of interaction. Without these computational experiments, any discussion of its potential biological targets would be unfounded.

Identification of Potential Binding Sites and Modes

The identification of potential binding sites and modes of interaction for a ligand is a direct output of molecular docking and simulation studies. As no such studies have been published for this compound, this information is not available.

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-activity relationship (SAR) studies require a dataset of structurally related compounds with corresponding biological activity data. Computational models are then built to correlate specific structural features with changes in activity. For this compound, there is neither a known biological activity nor a series of synthesized and tested analogues, rendering any computational SAR study impossible at this time.

Cheminformatics and Data Mining for Related Chemical Space Exploration

Cheminformatics and data mining approaches could be used to explore the chemical space around this compound, identifying commercially available or synthetically accessible analogues. However, without a known biological or chemical property to guide the search, such an exploration would lack a clear objective. Furthermore, no such analyses have been reported in the literature for this specific compound.

Mechanistic Studies and Biological Interactions in Research Models Non Clinical

Investigation of Molecular Target Engagement (in vitro Biochemical Assays)

Comprehensive searches of scientific literature and research databases have revealed no publicly available studies investigating the molecular target engagement of N-Benzyl-N-phenyl-cyclooctanamine in in vitro biochemical assays.

There are currently no published research findings detailing the binding of this compound to any purified enzymes or receptors. Consequently, its binding affinity, selectivity, and potential molecular targets remain uncharacterized.

No studies have been identified that elucidate the mechanisms by which this compound might inhibit or activate enzymes at a molecular level. Data on its potential effects on enzyme kinetics, such as its inhibition constant (Ki) or activation constant (Ka), are not available.

Cellular Pathway Modulation Studies (in vitro, non-clinical)

There is a lack of published scientific data regarding the effects of this compound on cellular pathways in non-clinical in vitro models.

No research has been published that utilizes cell-based reporter assays to evaluate the potential agonistic or antagonistic activity of this compound on any receptors. Therefore, its functional impact on receptor-mediated signaling pathways is unknown.

Allosteric Regulation Investigations in Model Systems

No investigations into the potential allosteric regulation of any protein targets by this compound have been reported in publicly available research.

Metabolomic Research of this compound in Isolated Biological Systems (e.g., microsomal stability, non-clinical)

There is no published research detailing the in vitro metabolism of this compound. Studies on the metabolic stability of a compound, often conducted using liver microsomes, are crucial in early drug discovery to predict its in vivo half-life and clearance. These experiments typically involve incubating the compound with microsomes and monitoring its degradation over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The resulting data, such as half-life (t½) and intrinsic clearance (Clint), are fundamental for assessing a compound's drug-like properties. The absence of such data for this compound means its metabolic profile is currently unknown.

Table 1: In Vitro Microsomal Stability of this compound

| Species | Microsomal Protein Concentration (mg/mL) | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Proteomic Approaches for Interacting Partner Identification (in vitro)

Similarly, there is a lack of information regarding the specific protein interactions of this compound. Proteomic approaches are vital for understanding a compound's mechanism of action and potential off-target effects by identifying the proteins it binds to within a biological system. Techniques such as affinity purification-mass spectrometry (AP-MS) or chemical proteomics could be employed to discover these interacting partners. Without such studies, the molecular targets of this compound remain unidentified.

Table 2: Identified In Vitro Protein Interacting Partners of this compound

| Protein Name | Gene Symbol | Uniprot ID | Method of Identification |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Advanced Applications in Chemical Biology Research

N-Benzyl-N-phenyl-cyclooctanamine as a Molecular Probe

Molecular probes are essential for identifying and validating novel drug targets and for elucidating the mechanisms of cellular function. The this compound scaffold can be strategically modified to create versatile molecular probes.

To identify the cellular binding partners of this compound, labeled analogues can be synthesized. These analogues incorporate reporter tags, such as biotin or a photoaffinity label, which facilitate the isolation and identification of target proteins. For instance, a derivative of this compound could be synthesized with a linker attached to the phenyl ring, culminating in a biotin moiety. This biotinylated probe, upon binding to its cellular target, can be captured using streptavidin-coated beads, allowing for the subsequent identification of the bound protein by mass spectrometry.

Another approach involves the incorporation of a photoreactive group, such as a diazirine or an azide, onto the scaffold. Upon photoactivation, this group forms a covalent bond with the target protein, enabling its subsequent purification and identification.

Table 1: Examples of Labeled this compound Analogues and Their Applications

| Labeled Analogue | Reporter Tag | Application |

|---|---|---|

| N-(4-Biotinoylaminobenzyl)-N-phenyl-cyclooctanamine | Biotin | Affinity-based target pulldown |

| N-(4-(3-(Trifluoromethyl)diazirin-3-yl)benzyl)-N-phenyl-cyclooctanamine | Diazirine | Photoaffinity labeling for covalent target capture |

Fluorescence-based assays are powerful tools for studying molecular interactions in real-time. nih.govnih.gov this compound can be derivatized with a fluorescent dye to serve as a probe in such assays. For example, a fluorescently labeled version of the compound could be used in Fluorescence Resonance Energy Transfer (FRET) assays to monitor its binding to a target protein. In a typical FRET experiment, the target protein would be labeled with a complementary fluorophore. Binding of the labeled this compound to the labeled protein would bring the two fluorophores into proximity, resulting in a measurable FRET signal.

Fluorescence polarization or anisotropy is another technique where a fluorescent derivative of this compound could be employed. In this method, the rotational motion of the small, fluorescently labeled compound is high, resulting in low fluorescence polarization. Upon binding to a larger protein, the rotational motion is restricted, leading to an increase in fluorescence polarization. This change can be used to quantify the binding affinity.

Table 2: Hypothetical Fluorescence-Based Assay Parameters for a Labeled this compound Analogue

| Assay Type | Probe (Labeled this compound) | Labeled Target Protein | Measured Parameter |

|---|---|---|---|

| FRET | This compound-Donor Dye | Target Protein-Acceptor Dye | Increase in acceptor emission upon binding |

Role as a Scaffold for Complex Chemical Synthesis

The cyclooctanamine (B1218968) core of this compound presents a versatile platform for the synthesis of more complex and functionally diverse molecules. nih.gov

The secondary amine functionality and the cyclooctane (B165968) ring of this compound offer multiple points for chemical modification. For instance, the benzyl (B1604629) and phenyl groups can be subjected to various substitution reactions to introduce additional functional groups. The cyclooctane ring can be functionalized through a variety of C-H activation or radical-based reactions.

Furthermore, the tertiary amine can be cleaved to yield N-phenyl-cyclooctanamine, which can then be used as a building block in the synthesis of other complex amines. The synthesis of related chiral tertiary dibenzylamines has been described, highlighting the utility of such scaffolds in generating diverse chemical entities. researchgate.netmdpi.com

The unique conformational flexibility and potential for transannular reactions of the cyclooctane ring make it an interesting scaffold for the development of novel synthetic methodologies. nih.gov Research into the reactivity of cyclooctane derivatives has shown that the ring can participate in unique cyclization and rearrangement reactions. nih.gov By analogy, the this compound core could be explored as a substrate in the development of new stereoselective reactions, potentially leading to the synthesis of novel polycyclic structures with interesting biological activities.

Development of Chemical Tools for Investigating Biological Processes (Non-Therapeutic)

Beyond its potential as a direct therapeutic agent, this compound and its derivatives can serve as valuable chemical tools to probe and understand fundamental biological processes. nih.gov The development of chemical tools is a cornerstone of chemical biology, enabling the visualization and perturbation of biological systems. nih.gov

By systematically modifying the structure of this compound and observing the effects on cellular processes, researchers can gain insights into the function of specific pathways. For example, a derivative that specifically inhibits a particular enzyme, without having therapeutic potential, can be used to study the downstream effects of that enzyme's activity.

These chemical tools, including imaging probes and pharmacological modulators, are critical for dissecting complex signaling networks and identifying new targets for future drug discovery efforts. nih.gov

Chemoenzymatic Synthesis and Biocatalysis Utilizing the Compound

A thorough review of scientific literature reveals that specific research on the chemoenzymatic synthesis or direct utilization of this compound in biocatalytic processes is not currently available. However, by examining studies on structurally related molecules, particularly tertiary amines and compounds with N-benzyl and N-phenyl groups, we can infer potential applications and future research directions for this compound in chemical biology.

The field of biocatalysis increasingly utilizes enzymes for the synthesis of complex molecules like tertiary amines, offering advantages in stereoselectivity and sustainability over traditional chemical methods. Engineered enzymes, such as C-N lyases and flavin-dependent "ene"-reductases (EREDs), have emerged as powerful tools for creating chiral tertiary amines, a structural feature of this compound.

For instance, research into engineered C-N lyases has demonstrated their capability to catalyze the hydroamination of fumarate with sterically bulky secondary amines to produce N,N-disubstituted L-aspartic acids with high optical purity. nih.gov This suggests a potential pathway for incorporating the N-benzyl-N-phenylamine moiety into a larger molecule through an enzymatic C-N bond formation.

Similarly, photoenzymatic synthesis using engineered EREDs has been successful in preparing α-tertiary amines through radical additions to oximes. acs.orgnih.govacs.orgbohrium.com While this methodology has been primarily applied to the synthesis of α-tertiary amines, the principles of enzyme-catalyzed radical reactions could potentially be adapted for the functionalization of the cyclooctane ring in this compound or its precursors.

Lipases are another class of versatile enzymes in biocatalysis, often employed in the synthesis of N-substituted compounds. nih.govmdpi.com Lipase-catalyzed reactions could be envisioned for the synthesis of precursors to this compound, for example, through the amidation of a cyclooctane carboxylic acid derivative. Candida antarctica lipase B (CALB) is a well-known lipase efficient in such transformations. nih.gov

While direct enzymatic synthesis or modification of this compound has not been reported, the broader advancements in the biocatalytic synthesis of tertiary amines and other N-substituted compounds provide a strong foundation for future research. The development of enzymes with tailored substrate specificities could enable the sustainable and selective synthesis and modification of this and related compounds for various applications in chemical biology.

The following table summarizes key findings from research on analogous chemoenzymatic and biocatalytic reactions that could potentially be relevant for the synthesis or modification of this compound.

| Enzyme Class | Enzyme Example | Reaction Type | Substrate Analogs | Product Type | Key Findings |

| C-N Lyase | Engineered Ethylenediamine-N,N-disuccinic acid lyase | Hydroamination | Fumarate and N-methyl-1-phenylmethanamines | N,N-disubstituted L-aspartic acids | The engineered enzyme accepts sterically bulky secondary amines, producing chiral tertiary amines with high optical purity (>99% ee). nih.gov |

| "Ene"-Reductase (ERED) | Engineered Flavin-dependent "ene"-reductase | Photoenzymatic radical addition | Oximes and alkenes | α-Tertiary amines | Protein engineering yielded catalysts for the enantioselective synthesis of α-tertiary amines. acs.orgnih.govacs.orgbohrium.com |

| Lipase | Candida antarctica lipase B (CALB) | Copolymerization | Diesters and amino-substituted diols | Poly(amine-co-esters) | CALB demonstrates high tolerance for tertiary amino groups, enabling the synthesis of polymers containing these functionalities. nih.gov |

| Lipase | Candida antarctica lipase (CAL B) | N-acylation | Carboxylic acids and N-(pyridinylmethyl)amines | N-pyridinylmethyl amides | Efficient synthesis of various amides with excellent yields. The enzyme can be reused for multiple cycles. nih.gov |

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

Machine learning models can further refine these synthetic routes by predicting reaction outcomes under a multitude of conditions. By analyzing parameters such as solvent, temperature, and catalyst, these models can forecast yields and the formation of byproducts. This predictive power significantly curtails the need for extensive empirical optimization, thereby accelerating the discovery and development of improved synthetic methods for N-Benzyl-N-phenyl-cyclooctanamine and its analogs.

| Synthetic Strategy | Key Precursors | Core Reaction Type |

|---|---|---|

| Sequential N-Alkylation | Cyclooctylamine, Benzaldehyde, Phenyl Grignard | Reductive Amination followed by Nucleophilic Addition |

| Convergent Synthesis | N-Benzyl-N-phenylamine, Cyclooctyl triflate | Nucleophilic Substitution |

| One-Pot Multi-Component Reaction | Cyclooctanone (B32682), Aniline (B41778), Benzyl (B1604629) bromide | Reductive Amination/Alkylation Cascade |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Monitoring

A deep understanding of reaction mechanisms is fundamental to enhancing synthetic efficiency. Advanced spectroscopic techniques are now enabling chemists to observe chemical transformations in real time, providing unprecedented insight into the formation of intermediates and transition states. For the synthesis of this compound, in-situ spectroscopic methods such as ReactIR (Infrared Spectroscopy) and Process NMR (Nuclear Magnetic Resonance) can be employed to monitor the reaction progress continuously.

These techniques allow for the direct observation of reactant consumption and product formation, facilitating the identification of key reaction intermediates. This real-time data stream enables precise control over reaction parameters, ensuring optimal conditions are maintained throughout the synthesis. The mechanistic knowledge gained from these studies is invaluable for developing more robust and scalable synthetic protocols for this compound.

High-Throughput Screening for Novel Biological Research Activities (Non-Therapeutic)

Beyond its synthetic utility, this compound holds potential as a molecular probe for exploring biological systems. High-throughput screening (HTS) offers a rapid and efficient means to evaluate the interaction of this compound with a vast array of biological targets. In a non-therapeutic context, HTS can be used to identify novel research activities, such as the modulation of enzyme function or the interaction with specific cellular receptors.

The unique three-dimensional structure of this compound, conferred by the flexible cyclooctyl ring and the bulky aromatic substituents, may lead to specific and potent interactions with biological macromolecules. The identification of such interactions through HTS can provide valuable tools for basic research, helping to elucidate complex biological pathways and mechanisms.

Development of Nanotechnology-Based Delivery Systems for Research Probes

The application of this compound as a research probe can be significantly enhanced through the use of nanotechnology-based delivery systems. Encapsulating the compound within nanoparticles, liposomes, or other nanocarriers can improve its solubility, stability, and cellular uptake. This is particularly important for studies involving live cells, where efficient delivery to the intracellular environment is crucial.

Furthermore, the surface of these nanocarriers can be functionalized with targeting moieties, such as antibodies or peptides, to direct the delivery of this compound to specific cell types or subcellular compartments. This targeted approach minimizes off-target effects and increases the local concentration of the compound at its site of action, thereby enhancing its efficacy as a research tool.

Exploration of Unconventional Reactivity and Catalytic Roles for this compound

The chemical structure of this compound suggests the possibility of unconventional reactivity and potential applications in catalysis. The tertiary amine functionality, situated within a sterically demanding environment, may exhibit unique basicity and nucleophilicity. This could be harnessed in the development of novel organocatalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.